molecular formula C10H10O4 B15210518 1-(6,7-Dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one CAS No. 88897-93-2

1-(6,7-Dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

Cat. No.: B15210518
CAS No.: 88897-93-2
M. Wt: 194.18 g/mol
InChI Key: RKKSTTMFPNCPIP-UHFFFAOYSA-N
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Description

1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods are efficient and yield the desired benzofuran derivatives with high purity.

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the use of specific catalysts and controlled reaction conditions to achieve the desired product . The process is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl groups on the benzofuran ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(6,7-Dihydroxy-2,3-dihydrobenzofuran-5-yl)ethanone is unique due to the presence of hydroxyl groups at positions 6 and 7, which contribute to its distinct biological activities and chemical reactivity. These hydroxyl groups enhance its ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

CAS No.

88897-93-2

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

1-(6,7-dihydroxy-2,3-dihydro-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C10H10O4/c1-5(11)7-4-6-2-3-14-10(6)9(13)8(7)12/h4,12-13H,2-3H2,1H3

InChI Key

RKKSTTMFPNCPIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C2C(=C1)CCO2)O)O

Origin of Product

United States

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